Allitinib

説明

Allitinib is under investigation in clinical trial NCT04671303 (To Evaluate the Efficacy and Safety of Anlotinib Combined With this compound in Lung Cancer).

This compound is an orally bioavailable and irreversible inhibitor of the receptor tyrosine kinases (RTKs) epidermal growth factor receptors 1 (EGFR; ErbB1) and 2 (ErbB2; HER2; HER-2), with potential antineoplastic activity. Upon oral administration, this compound selectively and irreversibly binds to and inhibits the activity of both EGFR and HER2, which prevents signaling mediated by EGFR and HER2. This may inhibit tumor growth and angiogenesis in tumor cells overexpressing these RTKs. EGFR and HER2 are RTKs that belong to the EGFR superfamily; they play major roles in both tumor cell proliferation and tumor vascularization and are overexpressed in many cancer cell types.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

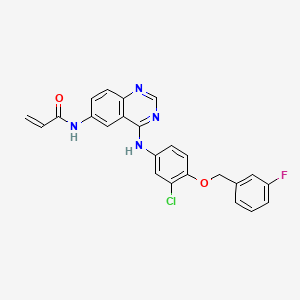

an antineoplastic agent that inhibits epidermal growth factor receptors 1 and 2; structure in first source

Structure

3D Structure

特性

IUPAC Name |

N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClFN4O2/c1-2-23(31)29-17-6-8-21-19(11-17)24(28-14-27-21)30-18-7-9-22(20(25)12-18)32-13-15-4-3-5-16(26)10-15/h2-12,14H,1,13H2,(H,29,31)(H,27,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZGYPSXNDCANY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClFN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647124 | |

| Record name | N-(4-{3-Chloro-4-[(3-fluorophenyl)methoxy]anilino}quinazolin-6-yl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897383-62-9 | |

| Record name | Allitinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0897383629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-{3-Chloro-4-[(3-fluorophenyl)methoxy]anilino}quinazolin-6-yl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALLITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CX0M5RO7CY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Allitinib's Mechanism of Action in Non-Small Cell Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allitinib (also known as AST-1306) is a potent, orally bioavailable, irreversible inhibitor of the ErbB family of receptor tyrosine kinases, demonstrating significant promise in the treatment of Non-Small Cell Lung Cancer (NSCLC). This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its molecular targets, downstream signaling pathways, and preclinical efficacy. Detailed experimental protocols and quantitative data are presented to support further research and development efforts.

Introduction

Non-Small Cell Lung Cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC tumors is driven by aberrant signaling from the ErbB family of receptor tyrosine kinases, which includes the epidermal growth factor receptor (EGFR/ErbB1) and human epidermal growth factor receptor 2 (HER2/ErbB2). This compound is an anilino-quinazoline compound designed to irreversibly bind to and inhibit the kinase activity of these receptors, thereby blocking the downstream signaling pathways that promote tumor growth and proliferation.[1] This guide will elucidate the core mechanisms of this compound's action in NSCLC.

Molecular Target and Potency

This compound exerts its therapeutic effect through the irreversible inhibition of key members of the ErbB family of receptor tyrosine kinases.

Kinase Inhibition Profile

Preclinical studies have demonstrated that this compound is a highly potent inhibitor of EGFR and HER2. In cell-free assays, this compound exhibits low nanomolar inhibitory concentrations (IC50) against these primary targets. Notably, it also shows activity against ErbB4.[2][3][4] this compound's high selectivity for the ErbB family, over 3,000-fold compared to other kinase families, underscores its targeted therapeutic potential.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's inhibitory activity from in vitro cell-free kinase assays.

| Target Kinase | IC50 (nM) | Reference |

| EGFR (ErbB1) | 0.5 | [2][3][4] |

| HER2 (ErbB2) | 3 | [2][3][4] |

| ErbB4 | 0.8 | [1][3] |

| EGFR T790M/L858R | 12 | [1][5] |

Mechanism of Action: Signaling Pathway Inhibition

This compound's irreversible binding to the ATP-binding site of EGFR and HER2 effectively blocks their autophosphorylation and subsequent activation of downstream signaling cascades critical for tumor cell survival and proliferation. The primary pathways inhibited by this compound include:

-

PI3K/Akt Pathway: This pathway is a central regulator of cell survival, growth, and proliferation. By inhibiting EGFR and HER2, this compound prevents the activation of PI3K and the subsequent phosphorylation of Akt, leading to the induction of apoptosis.

-

MAPK/ERK Pathway: This pathway plays a crucial role in cell proliferation, differentiation, and survival. This compound's blockade of EGFR/HER2 signaling abrogates the activation of the Ras-Raf-MEK-ERK cascade, resulting in cell cycle arrest and reduced cell proliferation.

The diagram below illustrates the signaling pathways affected by this compound.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

This assay evaluates the effect of this compound on the proliferation of NSCLC cell lines.

-

Cell Seeding: Plate NSCLC cells (e.g., A549, Calu-3) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Drug Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).

-

Cell Fixation: Gently aspirate the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates five times with deionized water and air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Destaining and Solubilization: Wash the plates five times with 1% acetic acid to remove unbound dye and air dry. Solubilize the protein-bound dye with 10 mM Tris base.

-

Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

Western Blot Analysis for Phospho-EGFR Inhibition

This protocol is used to assess the inhibitory effect of this compound on EGFR phosphorylation.

-

Cell Culture and Treatment: Culture NSCLC cells (e.g., A549) to 70-80% confluency. Serum-starve the cells overnight, then pre-treat with various concentrations of this compound for 2 hours. Stimulate the cells with 100 ng/mL of epidermal growth factor (EGF) for 15 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Denature the protein lysates by boiling in Laemmli sample buffer. Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-EGFR (Tyr1068) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total EGFR and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Preclinical Efficacy Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of this compound's efficacy.

Clinical Development

This compound is currently under investigation in clinical trials to evaluate its safety and efficacy in cancer patients. One such study is NCT04671303, which is assessing this compound in combination with Anlotinib for the treatment of lung cancer.[6] The results of these trials will be crucial in determining the clinical utility of this compound in NSCLC and other solid tumors.

Conclusion

This compound is a potent and irreversible inhibitor of EGFR and HER2, key drivers of a subset of NSCLC. Its mechanism of action involves the direct inhibition of these receptor tyrosine kinases, leading to the suppression of critical downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways. Preclinical data demonstrate significant anti-proliferative and anti-tumor activity. Ongoing clinical trials will further define the therapeutic role of this compound in the management of NSCLC. This guide provides a comprehensive overview of the core scientific principles underlying this compound's function, intended to aid researchers and drug development professionals in their ongoing efforts to combat NSCLC.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound |CAS:897383-62-9 Probechem Biochemicals [probechem.com]

- 3. This compound|AST-1306;ALS1306 [dcchemicals.com]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound | C24H18ClFN4O2 | CID 24739943 - PubChem [pubchem.ncbi.nlm.nih.gov]

Allitinib's Irreversible Binding to EGFR and HER2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the irreversible binding kinetics of allitinib, a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). This compound's mechanism of action, characterized by the formation of a stable, covalent bond with its target proteins, offers a durable therapeutic effect, making it a subject of significant interest in oncology research. This document details the kinetics of this interaction, presents available quantitative data, outlines experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.

The Mechanism of Irreversible Inhibition

This compound is an orally bioavailable and irreversible inhibitor of the receptor tyrosine kinases EGFR (ErbB1) and HER2 (ErbB2).[1] Its mechanism of action involves a two-step process common to covalent inhibitors.[2] First, this compound reversibly binds to the ATP-binding site of the kinase domain of EGFR and HER2. This initial, non-covalent interaction is characterized by the inhibition constant (Kᵢ), which represents the affinity of the inhibitor for the enzyme.[3] Following this initial binding, a reactive acrylamide group on the this compound molecule forms a covalent bond with a specific cysteine residue (Cys797 in EGFR) within the active site.[2] This second, irreversible step is defined by the rate of inactivation (kᵢₙₐ꜀ₜ).[3] The overall efficiency of an irreversible inhibitor is often expressed as the ratio kᵢₙₐ꜀ₜ/Kᵢ.[4]

Quantitative Data on this compound's Inhibition of EGFR and HER2

| Target | IC₅₀ (nM) |

| EGFR | 0.5[5] |

| HER2 (ErbB2) | 3[5] |

Note: The IC₅₀ values for irreversible inhibitors are time-dependent; therefore, the assay conditions, including incubation time, are critical for interpreting these values.

Experimental Protocols for Determining Irreversible Binding Kinetics

The following are detailed methodologies for the key experiments required to determine the kinetic parameters (Kᵢ and kᵢₙₐ꜀ₜ) of irreversible inhibitors like this compound. These protocols are based on established methods for characterizing covalent inhibitors of EGFR and HER2.

Determination of IC₅₀ Values

A common method for determining the potency of a kinase inhibitor is through an in vitro kinase assay.

Protocol:

-

Plate Preparation: Use 96-well ELISA plates pre-coated with a substrate like Poly (Glu, Tyr)4:1 at a concentration of 20 μg/mL.[3]

-

Reaction Buffer: Prepare a kinase reaction buffer consisting of 50 mM HEPES (pH 7.4), 20 mM MgCl₂, 0.1 mM MnCl₂, 0.2 mM Na₃VO₄, and 1 mM DTT.[3]

-

ATP Solution: Add 80 μL of a 5 μM ATP solution in the kinase reaction buffer to each well.[3]

-

Inhibitor Addition: Add 10 μL of various concentrations of this compound (dissolved in 1% DMSO) to the wells. Use 1% DMSO as a negative control.[3]

-

Enzyme Initiation: Initiate the kinase reaction by adding 10 μL of purified EGFR or HER2 tyrosine kinase protein to each well.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a specific duration.

-

Detection: After incubation, wash the plates and add an anti-phosphotyrosine antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).

-

Signal Measurement: Add a suitable substrate for the reporter enzyme and measure the resulting signal (e.g., absorbance or fluorescence) using a plate reader.

-

Data Analysis: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Determination of kᵢₙₐ꜀ₜ and Kᵢ

To dissect the two steps of irreversible inhibition, a progress curve analysis is typically employed.

Protocol:

-

Assay Setup: The assay is set up similarly to the IC₅₀ determination, but instead of a fixed endpoint, the reaction progress is monitored over time. A continuous monitoring system, such as a fluorescence-based assay, is ideal.

-

Reagents:

-

Purified EGFR or HER2 kinase.

-

This compound at various concentrations.

-

ATP and a suitable substrate that produces a detectable signal upon phosphorylation (e.g., a fluorescent peptide substrate).

-

Kinase reaction buffer.

-

-

Procedure:

-

Incubate the enzyme with different concentrations of this compound for various time intervals.

-

Initiate the reaction by adding ATP and the substrate.

-

Continuously measure the product formation (e.g., fluorescence intensity) over time.

-

-

Data Analysis:

-

For each inhibitor concentration, plot the product concentration versus time. The initial velocity (v₀) of the reaction will decrease as the enzyme is progressively inactivated.

-

The observed rate of inactivation (kₒᵦₛ) at each inhibitor concentration can be determined by fitting the progress curves to an appropriate exponential decay equation.

-

Plot the calculated kₒᵦₛ values against the corresponding inhibitor concentrations.

-

Fit this data to the following hyperbolic equation to determine kᵢₙₐ꜀ₜ and Kᵢ: kₒᵦₛ = kᵢₙₐ꜀ₜ * [I] / (Kᵢ + [I]) Where:

-

kₒᵦₛ is the observed rate of inactivation.

-

kᵢₙₐ꜀ₜ is the maximal rate of inactivation.

-

Kᵢ is the inhibitor concentration at which the inactivation rate is half-maximal.

-

[I] is the inhibitor concentration.

-

-

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the EGFR/HER2 signaling pathways and a typical experimental workflow for characterizing an irreversible inhibitor.

Caption: EGFR and HER2 signaling pathways and the point of inhibition by this compound.

Caption: Experimental workflow for determining kᵢₙₐ꜀ₜ and Kᵢ of an irreversible inhibitor.

Conclusion

This compound demonstrates potent, irreversible inhibition of EGFR and HER2, key drivers in many cancers. Its covalent binding mechanism, characterized by a two-step process of initial reversible binding followed by irreversible bond formation, provides a sustained therapeutic effect. While specific kinetic parameters like Kᵢ and kᵢₙₐ꜀ₜ for this compound are not widely published, established experimental protocols allow for their determination. A thorough understanding of these binding kinetics is crucial for the rational design of next-generation covalent inhibitors and for optimizing their clinical application. The provided methodologies and pathway diagrams serve as a valuable resource for researchers in the field of oncology drug development.

References

- 1. HER2/epidermal growth factor receptor (EGFR) signalling pathway in breast cancer [pfocr.wikipathways.org]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. enzymlogic.com [enzymlogic.com]

- 5. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Allitinib (AST-1306): A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allitinib (also known as AST-1306) is a potent, orally bioavailable, irreversible small molecule inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2/ErbB2) tyrosine kinases.[1][2] Developed by Shanghai Allist Pharmaceuticals, this compound was designed to overcome acquired resistance to first-generation reversible EGFR inhibitors, a significant challenge in the treatment of non-small cell lung cancer (NSCLC) and other solid tumors.[3] This technical guide provides an in-depth overview of the discovery, mechanism of action, synthesis pathway, and preclinical evaluation of this compound, tailored for professionals in the field of drug development and oncology research.

Discovery and Rationale

The development of this compound was driven by the clinical need to address acquired resistance to early EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib.[4] A primary mechanism of this resistance is the emergence of secondary mutations in the EGFR kinase domain, most notably the T790M "gatekeeper" mutation.[3] this compound was rationally designed as an anilino-quinazoline derivative featuring an acrylamide moiety.[5] This reactive group enables the compound to form a covalent bond with a conserved cysteine residue in the ATP-binding pocket of EGFR (Cys797) and HER2 (Cys805), leading to irreversible inhibition of their kinase activity.[4][6] This irreversible binding mechanism allows this compound to maintain inhibitory activity against EGFR harboring the T790M resistance mutation.[3]

Mechanism of Action

This compound exerts its anti-tumor effects by irreversibly inhibiting the kinase activity of EGFR and HER2, two key members of the ErbB family of receptor tyrosine kinases.[3] Upon binding to the ATP-binding site of these receptors, the acrylamide group of this compound acts as a Michael acceptor, forming a covalent bond with the thiol group of a specific cysteine residue.[4] This permanent inactivation of the kinase domain blocks downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis, including the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways.[4][5]

Signaling Pathway

References

- 1. EP2210607B1 - N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide for the treatment of cancer - Google Patents [patents.google.com]

- 2. This compound | C24H18ClFN4O2 | CID 24739943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Specific, irreversible inactivation of the epidermal growth factor receptor and erbB2, by a new class of tyrosine kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Allitinib in Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allitinib, also known as AST-1306, is an orally bioavailable, irreversible inhibitor of the ErbB family of receptor tyrosine kinases (RTKs).[1][2][3][4][5][6] Specifically, it targets the epidermal growth factor receptor (EGFR or ErbB1) and human epidermal growth factor receptor 2 (HER2 or ErbB2), with additional activity against HER4 (ErbB4).[2][5] As a member of the anilino-quinazoline class of compounds, this compound's mechanism of action involves the formation of a covalent bond with a critical cysteine residue within the ATP-binding pocket of its target kinases. This irreversible binding leads to a sustained inhibition of receptor phosphorylation and downstream signaling. The overexpression and aberrant signaling of EGFR and HER2 are well-established drivers of tumorigenesis and are implicated in the proliferation, survival, and angiogenesis of various cancer types.[1][6] Consequently, this compound has been investigated as a potential antineoplastic agent, particularly in tumors that overexpress these receptors.

Mechanism of Action

This compound exerts its anticancer effects by selectively and irreversibly inhibiting the kinase activity of EGFR and HER2.[1][5] The molecule is designed with an acrylamide group that acts as a Michael acceptor, enabling it to form a covalent bond with Cys797 in EGFR and Cys805 in HER2.[5] This covalent modification blocks the ATP-binding site, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling cascades. By shutting down these pathways, this compound can effectively halt the molecular machinery that drives tumor cell proliferation and survival. Its irreversible nature offers the potential for a more durable and potent inhibition compared to reversible inhibitors, which can be a significant advantage in overcoming certain forms of drug resistance.

Signaling Pathway Inhibition

The primary molecular consequence of this compound administration is the blockade of signaling pathways mediated by EGFR and HER2. These receptors, upon activation, typically trigger a cascade of intracellular events, most notably through the phosphatidylinositol 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways. These pathways are central to regulating cell proliferation, survival, and differentiation. By inhibiting the initial phosphorylation event at the receptor level, this compound effectively prevents the activation of these critical downstream effectors, leading to a reduction in tumor cell growth and proliferation.

Quantitative Data on Biological Activity

The biological activity of this compound has been quantified through various in vitro assays, demonstrating its potency against target kinases and its antiproliferative effects in cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC₅₀ (nM) | Reference(s) |

| EGFR (ErbB1) | 0.5 | [2][5] |

| HER2 (ErbB2) | 3 | [2][5] |

| ErbB4 | 0.8 | [2] |

| EGFR (T790M/L858R Mutant) | 12 | [2] |

Table 2: Antiproliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Key Feature(s) | IC₅₀ (µM) | Reference(s) |

| Calu-3 | Lung Adenocarcinoma | HER2 Overexpression | 0.23 | [1] |

| BT474 | Breast Cancer | HER2 Overexpression | 0.97 | [1] |

| A549 | Lung Carcinoma | High EGFR Expression | >10 | [1] |

| SK-OV-3 | Ovarian Cancer | HER2 Overexpression | >10 | [1] |

| NCI-H1975 | Lung Adenocarcinoma | EGFR T790M/L858R Mutant | Not specified | [2] |

Note: While antiproliferative effects were observed in NCI-H1975 cells, a specific IC₅₀ value was not provided in the cited literature.

Apoptosis and Cell Cycle Arrest

Inhibition of the EGFR/HER2 signaling axis is known to induce apoptosis and cause cell cycle arrest in cancer cells. While specific quantitative data for this compound's effects on apoptosis and cell cycle distribution are not extensively available in the public literature, the expected outcomes based on its mechanism of action are summarized below.

Table 3: Expected Effects of this compound on Apoptosis

| Cell Line | Concentration | Effect | Method of Analysis |

| Various | IC₅₀ range | Induction of apoptosis | Annexin V/PI Flow Cytometry |

| Various | IC₅₀ range | Cleavage of PARP and Caspase-3 | Western Blot |

Table 4: Expected Effects of this compound on Cell Cycle

| Cell Line | Concentration | Effect | Method of Analysis |

| Various | IC₅₀ range | Arrest in G1 or G2/M phase of the cell cycle | Propidium Iodide Staining & Flow Cytometry |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to evaluate the biological activity of this compound.

Experimental Workflow

The general workflow for assessing the in vitro biological activity of a compound like this compound involves a series of coordinated assays to determine its effects on cell viability, target engagement, and cellular processes like apoptosis and cell cycle progression.

References

- 1. AST1306, A Novel Irreversible Inhibitor of the Epidermal Growth Factor Receptor 1 and 2, Exhibits Antitumor Activity Both In Vitro and In Vivo | PLOS One [journals.plos.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 4. researchgate.net [researchgate.net]

- 5. This compound |CAS:897383-62-9 Probechem Biochemicals [probechem.com]

- 6. abmole.com [abmole.com]

Allitinib (AST-1306): A Comprehensive Technical Guide on its Target Profile and Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allitinib, also known as AST-1306, is an orally bioavailable, irreversible inhibitor of the ErbB family of receptor tyrosine kinases (RTKs).[1] Specifically, it targets the epidermal growth factor receptor (EGFR; ErbB1) and human epidermal growth factor receptor 2 (HER2; ErbB2), both of which are pivotal in tumor cell proliferation and angiogenesis and are frequently overexpressed in various cancers.[1] this compound's mechanism of action involves the selective and irreversible binding to EGFR and HER2, thereby inhibiting their signaling pathways and subsequent tumor growth.[1] This technical guide provides an in-depth overview of this compound's target profile, kinase selectivity, and the experimental methodologies used for its characterization.

Target Profile and Kinase Selectivity

This compound has demonstrated potent and selective inhibitory activity against members of the ErbB kinase family. Its selectivity is reported to be over 3000-fold for ErbB family kinases compared to other kinase families.[2]

Quantitative Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its primary targets and a panel of other kinases, as determined in cell-free assays.

| Kinase Target | IC50 (nM) |

| ErbB Family | |

| EGFR (ErbB1) | 0.5 |

| HER2 (ErbB2) | 3 |

| ErbB4 | 0.8 |

| EGFR (T790M/L858R) | 12 |

| Other Kinases | |

| ABL | > 10,000 |

| ALK | > 10,000 |

| Aurora A | > 10,000 |

| CDK1/cyclin B | > 10,000 |

| FAK | > 10,000 |

| FGFR1 | > 10,000 |

| FLT1 (VEGFR1) | > 10,000 |

| FLT3 | > 10,000 |

| IGF-1R | > 10,000 |

| INSR | > 10,000 |

| KDR (VEGFR2) | > 10,000 |

| LCK | > 10,000 |

| MET | > 10,000 |

| p38α | > 10,000 |

| PDGFRβ | > 10,000 |

| PKA | > 10,000 |

| PKCα | > 10,000 |

| RET | > 10,000 |

| ROCK1 | > 10,000 |

| RON | > 10,000 |

| SRC | > 10,000 |

| SYK | > 10,000 |

| TIE2 | > 10,000 |

Data sourced from Xie H, et al. PLoS One. 2011;6(7):e21487.

Signaling Pathway Inhibition

This compound effectively blocks the phosphorylation of EGFR and HER2, which in turn inhibits the activation of downstream signaling pathways crucial for cell proliferation and survival. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Biochemical Kinase Activity Assay (ELISA-based)

This assay determines the in vitro inhibitory activity of this compound against purified kinases.

| Step | Parameter | Details |

| Plate Coating | Substrate | 20 µg/mL Poly (Glu,Tyr)4:1 |

| Reaction Buffer | Composition | 50 mM HEPES (pH 7.4), 20 mM MgCl2, 0.1 mM MnCl2, 0.2 mM Na3VO4, 1 mM DTT |

| ATP Concentration | Final | 5 µM |

| Compound | Vehicle | 1% DMSO |

| Incubation | Temperature & Time | 37°C for 1 hour |

| Detection | Antibody | Anti-phosphotyrosine antibody conjugated to Horseradish Peroxidase (HRP) |

| Substrate | o-phenylenediamine (OPD) | |

| Data Analysis | Method | Absorbance reading at 490 nm, IC50 calculated using the Logit method |

Cell Proliferation Assay (Sulforhodamine B - SRB)

This assay assesses the anti-proliferative effects of this compound on cancer cell lines.

| Step | Parameter | Details |

| Cell Lines | Examples | A549, Calu-3, SK-OV-3, BT474 |

| Treatment Duration | Time | 72 hours |

| Fixation | Reagent | 10% Trichloroacetic Acid (TCA) |

| Staining | Dye | 0.4% (w/v) Sulforhodamine B in 1% acetic acid |

| Solubilization | Solution | 10 mM Tris base (pH 10.5) |

| Data Analysis | Method | Absorbance reading at 515 nm, IC50 calculated using the Logit method |

Western Blot Analysis for Downstream Signaling

This method is used to determine the effect of this compound on the phosphorylation status of key signaling proteins.

| Step | Parameter | Details |

| Cell Treatment | Conditions | Cells are serum-starved for 24 hours, then treated with this compound for 4 hours, followed by stimulation with Epidermal Growth Factor (EGF) for 15 minutes. |

| Lysis Buffer | Composition | RIPA buffer with protease and phosphatase inhibitors. |

| Protein Quantification | Method | BCA Protein Assay. |

| Electrophoresis | Gel | SDS-PAGE. |

| Transfer | Membrane | Polyvinylidene difluoride (PVDF). |

| Blocking | Solution | 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). |

| Primary Antibodies | Targets | Phospho-EGFR, Total EGFR, Phospho-HER2, Total HER2, Phospho-Akt, Total Akt, Phospho-ERK1/2, Total ERK1/2, GAPDH (loading control). |

| Secondary Antibody | Type | HRP-conjugated anti-rabbit or anti-mouse IgG. |

| Detection | Method | Enhanced chemiluminescence (ECL). |

Conclusion

This compound is a potent and highly selective irreversible inhibitor of EGFR and HER2, including the clinically relevant T790M/L858R EGFR mutant. Its targeted inhibition of the ErbB family kinases leads to the suppression of downstream signaling pathways critical for tumor growth and survival. The experimental data robustly supports its mechanism of action and provides a strong rationale for its clinical development in cancers characterized by EGFR and/or HER2 overexpression. The detailed protocols provided herein offer a foundation for further research and development of this promising anti-cancer agent.

References

An In-depth Technical Guide to Allitinib Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allitinib (AST-1306) is a potent, orally bioavailable, irreversible dual inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1] Its chemical structure, N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]-6-quinazolinyl]-2-propenamide, features a 4-anilinoquinazoline scaffold responsible for its kinase inhibitory activity and an acrylamide group that forms a covalent bond with a cysteine residue in the ATP-binding site of EGFR and HER2, leading to irreversible inhibition. This guide provides a comprehensive overview of the structural analogs and derivatives of this compound, focusing on their synthesis, structure-activity relationships (SAR), and the experimental protocols for their evaluation. While extensive public data on a wide array of direct this compound analogs is limited, this guide synthesizes available information from the broader class of quinazoline-based EGFR/HER2 inhibitors and relevant patent literature to provide a foundational understanding for further drug discovery and development efforts in this area.

Core Structure of this compound and Rationale for Modification

The this compound molecule can be deconstructed into three key pharmacophoric elements, each offering opportunities for structural modification to modulate potency, selectivity, and pharmacokinetic properties:

-

4-(3-Chloro-4-((3-fluorobenzyl)oxy)anilino) moiety: This group is crucial for binding to the hinge region of the ATP-binding pocket of EGFR and HER2. Modifications here can influence binding affinity and selectivity.

-

Quinazoline Core: This scaffold serves as the central backbone, orienting the other functional groups in the correct conformation for kinase inhibition. Substitutions on the quinazoline ring, particularly at the 6- and 7-positions, can impact solubility, metabolic stability, and potency.

-

6-Acrylamide Michael Acceptor: This functional group is responsible for the irreversible inhibition of EGFR and HER2 by forming a covalent bond with Cys797 in EGFR and the equivalent cysteine in HER2. Modifications to the acrylamide moiety can alter its reactivity and selectivity.

Synthesis of this compound and its Potential Analogs

The synthesis of this compound and its analogs generally follows a convergent strategy involving the preparation of a substituted 4-chloroquinazoline intermediate followed by nucleophilic aromatic substitution with a substituted aniline. The acrylamide group is typically introduced in the final steps.

A plausible synthetic route, based on general methods for quinazoline synthesis, is outlined below.

Structure-Activity Relationship (SAR) of this compound Analogs

Modifications of the 4-Anilino Moiety

The 3-chloro and 4-((3-fluorobenzyl)oxy) substituents on the aniline ring are critical for potent inhibition.

-

3-Position: Small, lipophilic groups like chloro or bromo are generally favored.

-

4-Position: The benzyloxy group at this position occupies a hydrophobic pocket. Variations in the substituent on the benzyl ring can modulate potency. The fluoro substituent in this compound likely enhances binding affinity.

Modifications of the Quinazoline Core

Substitutions at the 6- and 7-positions of the quinazoline ring can significantly impact activity and physicochemical properties.

-

6-Position: This position is tolerant to various small substituents. The acrylamide group of this compound is crucial for its irreversible mechanism. Other Michael acceptors could be explored, but may alter reactivity and off-target effects.

-

7-Position: Introduction of small, polar groups at this position can improve solubility and pharmacokinetic properties. For instance, a structurally related compound disclosed in patent AU763626B2 features a 7-(3-morpholin-4-yl-propoxy) group, suggesting that this position is amenable to larger, solubilizing moieties.

Modifications of the Michael Acceptor

The acrylamide group is a key feature of this compound, enabling its irreversible binding.

-

Replacing the acrylamide with other Michael acceptors like butynamide or crotonamide could be explored to fine-tune reactivity.

-

Complete removal of the Michael acceptor would likely result in a reversible inhibitor with potentially lower potency.

Quantitative Data on this compound and Related Compounds

The following table summarizes the available quantitative data for this compound and a closely related analog from the patent literature.

| Compound | Structure | Target(s) | IC50 (nM) | Cell Line | IC50 (µM) | Reference |

| This compound (AST-1306) | N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]-6-quinazolinyl]-2-propenamide | EGFR, HER2 | 0.5, 3 | - | - | [Source] |

| Analog 1 | N-(4-(3-chloro-4-fluoro-phenylamino)-7-(3-morpholin-4-yl-propoxy)-quinazolin-6-yl)-acrylamide | EGFR, HER2 | - | - | - | AU763626B2 |

Note: Specific IC50 values for Analog 1 are not provided in the patent document, but its inclusion suggests activity as an irreversible tyrosine kinase inhibitor.

Experimental Protocols

General Synthesis of a 4-Anilino-6-aminoquinazoline Intermediate

This protocol describes a general method for synthesizing a key intermediate for this compound and its analogs.

-

Step 1: Synthesis of 6-Nitro-3,4-dihydroquinazolin-4-one. A mixture of 2-amino-5-nitrobenzonitrile and formic acid is heated to reflux for 4-6 hours. The reaction mixture is cooled, and the precipitate is collected by filtration, washed with water, and dried to yield the product.

-

Step 2: Synthesis of 4-Chloro-6-nitroquinazoline. 6-Nitro-3,4-dihydroquinazolin-4-one is refluxed with thionyl chloride and a catalytic amount of DMF for 2-4 hours. Excess thionyl chloride is removed under reduced pressure, and the residue is triturated with diethyl ether to afford the product.

-

Step 3: Synthesis of N-(4-(3-Chloro-4-((3-fluorobenzyl)oxy)phenylamino)-6-nitroquinazoline. A solution of 4-chloro-6-nitroquinazoline and 3-chloro-4-((3-fluorobenzyl)oxy)aniline in isopropanol is heated to reflux for 2-4 hours. The mixture is cooled, and the solid product is collected by filtration.

-

Step 4: Synthesis of 6-Amino-N-(4-(3-chloro-4-((3-fluorobenzyl)oxy)phenylamino)quinazoline. The nitro compound from the previous step is dissolved in a mixture of ethanol and water, and iron powder and ammonium chloride are added. The mixture is heated to reflux for 1-2 hours. The hot solution is filtered through celite, and the filtrate is concentrated to give the amino derivative.

EGFR/HER2 Kinase Assay Protocol

This protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of test compounds.

-

Reagents and Materials: Recombinant human EGFR and HER2 kinase domains, ATP, appropriate peptide substrate (e.g., Poly(Glu, Tyr) 4:1), kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure: a. Add kinase buffer, peptide substrate, and the test compound at various concentrations to the wells of a microplate. b. Initiate the kinase reaction by adding a mixture of ATP and the respective kinase (EGFR or HER2). c. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). d. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent. e. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay Protocol

This protocol describes a common method to assess the anti-proliferative activity of this compound analogs in cancer cell lines.

-

Cell Lines: Use cancer cell lines with known EGFR and/or HER2 expression levels (e.g., A431, SK-BR-3, BT-474).

-

Reagents and Materials: Cell culture medium, fetal bovine serum, penicillin-streptomycin, test compounds, and a cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®).

-

Procedure: a. Seed cells in a 96-well plate and allow them to attach overnight. b. Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours). c. Add the cell viability reagent to each well and incubate according to the manufacturer's instructions. d. Measure the absorbance or luminescence to determine the number of viable cells. e. Calculate the percent viability relative to untreated control cells and determine the IC50 value.

Signaling Pathways

This compound exerts its anti-cancer effects by inhibiting the EGFR and HER2 signaling pathways, which are critical for cell proliferation, survival, and differentiation.

Upon ligand binding (for EGFR) or through overexpression-induced dimerization, EGFR and HER2 form homo- and heterodimers, leading to the activation of their intracellular tyrosine kinase domains and subsequent autophosphorylation. These phosphorylated tyrosine residues serve as docking sites for adaptor proteins, which in turn activate downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway. Both pathways converge on the regulation of gene expression that promotes cell proliferation, survival, and angiogenesis. This compound and its active analogs inhibit the initial step of this cascade by blocking the kinase activity of EGFR and HER2.

Conclusion and Future Directions

This compound represents a significant advancement in the development of irreversible EGFR/HER2 inhibitors. While detailed SAR studies on a broad range of its direct analogs are not extensively published, the principles of quinazoline-based kinase inhibitor design provide a solid framework for the rational design of novel derivatives. Future research should focus on systematic modifications of the three key pharmacophoric regions of the this compound scaffold to develop next-generation inhibitors with improved potency against resistant mutations, enhanced selectivity, and more favorable pharmacokinetic profiles. The experimental protocols and conceptual SAR framework presented in this guide offer a valuable resource for researchers dedicated to advancing this important class of anti-cancer agents.

References

Allitinib's Impact on Downstream Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allitinib (also known as AST-1306) is a potent, orally bioavailable, irreversible pan-human epidermal growth factor receptor (HER) family inhibitor. It selectively targets EGFR (HER1), HER2, and HER4, which are key drivers in the proliferation and survival of various cancer cells. This technical guide provides an in-depth analysis of this compound's mechanism of action, its effect on downstream signaling pathways, and the experimental methodologies used to elucidate these effects.

Mechanism of Action

This compound exerts its anti-cancer effects by irreversibly binding to the cysteine residues within the ATP-binding pocket of EGFR and HER2. This covalent modification permanently inactivates the kinase activity of these receptors, thereby blocking the initiation of downstream signaling cascades that are crucial for tumor growth and survival.

Quantitative Analysis of this compound's Inhibitory Activity

This compound has demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR, as well as HER2. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various kinases.

| Target | IC50 (nM) | Cell Line / System | Reference |

| EGFR (wild-type) | 0.5 | In vitro kinase assay | [1] |

| HER2 | 3 | In vitro kinase assay | [1] |

| EGFR (T790M/L858R) | 12 | In vitro kinase assay | [1] |

Effect on Downstream Signaling Pathways

The inhibition of EGFR and HER2 by this compound leads to the suppression of two major downstream signaling pathways: the PI3K/Akt pathway and the MAPK/ERK pathway. These pathways are critical for cell proliferation, survival, and differentiation.

PI3K/Akt Pathway

The PI3K/Akt signaling cascade is a central regulator of cell survival and proliferation. Upon activation by EGFR and HER2, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival and inhibit apoptosis. Preclinical studies have shown that this compound effectively inhibits the phosphorylation of Akt in a dose-dependent manner in various cancer cell lines, including A549 (lung carcinoma), Calu-3 (lung adenocarcinoma), and SK-OV-3 (ovarian cancer).[2]

MAPK/ERK Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell growth, differentiation, and survival. Activation of EGFR and HER2 leads to a phosphorylation cascade that ultimately results in the activation of ERK. Activated ERK translocates to the nucleus and phosphorylates transcription factors that drive cell cycle progression. This compound has been shown to effectively block the phosphorylation of ERK in cancer cells, thereby halting this pro-proliferative signaling.[2]

The diagram below illustrates the mechanism of action of this compound on the EGFR/HER2 signaling pathways.

Experimental Protocols

Western Blot Analysis of Downstream Signaling Proteins

This protocol describes the methodology used to assess the effect of this compound on the phosphorylation status of key downstream signaling proteins.[2]

1. Cell Culture and Treatment:

-

Cancer cell lines (e.g., A549, Calu-3, SK-OV-3) are cultured in appropriate media.

-

Cells are serum-starved for 24 hours prior to treatment.

-

Cells are then treated with varying concentrations of this compound for a specified duration (e.g., 4 hours).

-

For stimulation, epidermal growth factor (EGF) is added to the media for a short period (e.g., 15 minutes) before cell lysis.

2. Cell Lysis and Protein Quantification:

-

Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

-

Protein concentration is determined using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

4. Antibody Incubation and Detection:

-

The membrane is incubated with primary antibodies specific for the total and phosphorylated forms of EGFR, HER2, Akt, and ERK overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

The following diagram outlines the workflow for the Western blot analysis.

In Vitro Kinase Assay

This protocol is used to determine the direct inhibitory effect of this compound on the kinase activity of EGFR and HER2.

1. Reagents and Materials:

-

Recombinant human EGFR and HER2 kinases.

-

Kinase buffer.

-

ATP.

-

Substrate peptide.

-

This compound at various concentrations.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay).

2. Assay Procedure:

-

The kinase reaction is set up in a multi-well plate.

-

Recombinant kinase, substrate, and varying concentrations of this compound are pre-incubated in the kinase buffer.

-

The reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specific time at a controlled temperature.

-

The reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured using a detection reagent and a luminometer.

3. Data Analysis:

-

The percentage of kinase inhibition is calculated for each this compound concentration.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

The logical relationship for determining IC50 from a kinase assay is depicted below.

Mechanisms of Resistance to this compound

While this compound is a potent inhibitor, the development of resistance is a potential clinical challenge. Mechanisms of acquired resistance to pan-HER inhibitors can be broadly categorized into on-target alterations and activation of bypass signaling pathways.

-

On-Target Alterations: Secondary mutations in the kinase domain of EGFR or HER2 can potentially alter the binding of this compound, thereby reducing its efficacy.

-

Bypass Signaling: Upregulation of alternative signaling pathways can compensate for the inhibition of EGFR and HER2 signaling. For instance, activation of other receptor tyrosine kinases (RTKs) or downstream signaling components can lead to continued cell proliferation and survival despite the presence of this compound. One study on an irreversible anti-EGFR agent found that KRAS mutations were significantly associated with a resistant phenotype.[3]

Conclusion

This compound is a promising irreversible pan-HER inhibitor that effectively targets EGFR and HER2, leading to the suppression of downstream PI3K/Akt and MAPK/ERK signaling pathways. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound's efficacy and for the elucidation of potential resistance mechanisms. A thorough understanding of its impact on cellular signaling is crucial for its successful clinical development and for designing effective combination therapies to overcome resistance.

References

- 1. A phase I study of AST1306, a novel irreversible EGFR and HER2 kinase inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AST1306, A Novel Irreversible Inhibitor of the Epidermal Growth Factor Receptor 1 and 2, Exhibits Antitumor Activity Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity of this compound, an irreversible anti-EGFR agent, in a large panel of human cancer-derived cell lines: KRAS mutation status as a predictive biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Allitinib In Vitro Assay Protocols for Lung Cancer Cells: A Detailed Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction: Allitinib (AST-1306) is a potent, orally bioavailable, irreversible inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2/ErbB2) tyrosine kinases.[1][2][3][4] It has demonstrated significant anti-proliferative activity in various cancer cell lines, particularly those overexpressing EGFR and ErbB2. This application note provides detailed protocols for in vitro assays to evaluate the efficacy of this compound in lung cancer cell lines, focusing on cell viability, apoptosis, and the analysis of downstream signaling pathways.

Data Presentation

Table 1: this compound IC50 Values in Various Cancer Cell Lines

| Cell Line | Cancer Type | EGFR Expression | ErbB2 Expression | This compound IC50 (µM) | Reference |

| Calu-3 | Lung Adenocarcinoma | Low | High | 0.23 | [1] |

| A549 | Lung Adenocarcinoma | High | Low | 6.2 | [1] |

| NCI-H23 | Lung Adenocarcinoma | High | Low | ~7.0 | [1] |

| H292 | Lung Mucoepidermoid Carcinoma | High | Not Specified | 0.95 ± 0.17 (Wild-type KRAS) | [5] |

| H292-KRAS-G12D | Lung Mucoepidermoid Carcinoma | High | Not Specified | 6.56 ± 0.23 (Mutant KRAS) | [5] |

| H292-KRAS-G12S | Lung Mucoepidermoid Carcinoma | High | Not Specified | 8.47 ± 0.15 (Mutant KRAS) | [5] |

| BT474 | Breast Cancer | Not Specified | High | 0.97 | [1] |

| SK-OV-3 | Ovarian Cancer | High | High | 7.5 | [1] |

| MDA-MB-468 | Breast Cancer | High | Low | 6.8 | [1] |

| MCF-7 | Breast Cancer | Low | Low | 16.0 | [1] |

Signaling Pathway

This compound exerts its anti-cancer effects by irreversibly binding to and inhibiting the phosphorylation of EGFR and ErbB2. This blockade disrupts downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and differentiation. Inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of this compound on lung cancer cell lines such as A549 and NCI-H1975.

Materials:

-

Lung cancer cell lines (e.g., A549, NCI-H1975)

-

RPMI-1640 medium with 10% fetal bovine serum (FBS)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value using a dose-response curve.

References

- 1. Elucidation of Resistance Mechanisms to Second-Generation ALK Inhibitors Alectinib and Ceritinib in Non–Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elucidation of Resistance Mechanisms to Second-Generation ALK Inhibitors Alectinib and Ceritinib in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alectinib Resistance in ALK-Rearranged Lung Cancer by Dual Salvage Signaling in a Clinically Paired Resistance Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lung cancer cells susceptible to inhibitor treatment via newly discovered pathway | MD Anderson Cancer Center [mdanderson.org]

- 5. researchgate.net [researchgate.net]

Allitinib Application Notes and Protocols for Cancer Cell Culture Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the culture of relevant cancer cell lines and the subsequent investigation of the effects of Allitinib, a potent irreversible inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (ErbB2/HER2).

Introduction to this compound

This compound (also known as AST-1306) is a small molecule tyrosine kinase inhibitor that selectively targets EGFR and ErbB2.[1][2] Its irreversible binding mechanism makes it a valuable tool for studying the roles of these receptors in cancer cell proliferation and survival. This compound has demonstrated significant anti-proliferative activity in various cancer cell lines, particularly those with EGFR or ErbB2 overexpression or specific mutations.[1][2] Understanding the optimal cell culture conditions and experimental protocols is crucial for accurate and reproducible research involving this compound.

Recommended Cell Lines and Culture Conditions

The following human cancer cell lines are commonly used to study the efficacy of this compound and are recommended for related in vitro experiments.

| Cell Line | Cancer Type | Basal Medium | Serum Supplement | Subculture Ratio | Doubling Time (approx.) |

| A549 | Non-Small Cell Lung Carcinoma | F-12K Medium or DMEM | 10% Fetal Bovine Serum (FBS) | 1:3 to 1:8 | 22 hours |

| Calu-3 | Lung Adenocarcinoma | Eagle's Minimum Essential Medium (EMEM) | 10% FBS | 1:2 to 1:4 | 35 hours |

| SK-OV-3 | Ovarian Adenocarcinoma | McCoy's 5A Medium | 10% FBS | 1:3 to 1:6 | 36-48 hours |

| NCI-H1975 | Non-Small Cell Lung Carcinoma (with L858R and T790M EGFR mutations) | RPMI-1640 Medium | 10% FBS | 1:2 to 1:4 | 30-40 hours |

| NCI-H292 | Mucoepidermoid Pulmonary Carcinoma | RPMI-1640 Medium | 10% FBS | 1:3 to 1:6 | 24-36 hours |

General Cell Culture Protocol:

-

Maintain cell lines in a humidified incubator at 37°C with 5% CO₂.

-

For subculturing, aspirate the old medium and wash the cells with sterile 1x Phosphate-Buffered Saline (PBS).

-

Incubate with a suitable dissociation reagent (e.g., 0.25% Trypsin-EDTA) until cells detach.

-

Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh, pre-warmed complete growth medium and seed into new culture vessels at the recommended subculture ratio.

-

Change the medium every 2-3 days.

This compound Efficacy Across Cell Lines: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound vary across different cancer cell lines, often correlating with the expression levels of EGFR and ErbB2.

| Cell Line | This compound IC50 (µM) | Assay Notes |

| A549 | 6.2 - 7.5[2] | 72-hour incubation, SRB assay. |

| Calu-3 | 0.23[2] | 72-hour incubation, SRB assay. |

| SK-OV-3 | 6.2 - 7.5[2] | 72-hour incubation, SRB assay. |

| NCI-H1975 | 0.7[1] | 72-hour incubation, SRB assay. |

| NCI-H292 | 0.95 ± 0.17[3] | MTS assay. |

Note: IC50 values can vary depending on the specific assay conditions, including incubation time and the viability assay used.

Experimental Protocols

Cytotoxicity Assay using MTT

This protocol is designed to determine the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete growth medium

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium. A suggested starting range is 0.01 µM to 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate for 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Carefully aspirate the medium containing MTT.

-

Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value.

-

Western Blot Analysis of EGFR/ErbB2 Signaling Pathway

This protocol allows for the investigation of this compound's effect on the phosphorylation status of EGFR, ErbB2, and downstream signaling proteins like Akt and ERK.

Materials:

-

This compound

-

6-well plates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (see table below)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Recommended Primary Antibodies:

| Target Protein | Supplier & Cat. No. (Example) | Recommended Dilution |

| p-EGFR (Tyr1068) | Cell Signaling Technology, #3777 | 1:1000 |

| Total EGFR | Cell Signaling Technology, #4267 | 1:1000 |

| p-ErbB2 (Tyr1221/1222) | Cell Signaling Technology, #2243 | 1:1000 |

| Total ErbB2 | Cell Signaling Technology, #2165 | 1:1000 |

| p-Akt (Ser473) | Cell Signaling Technology, #4060 | 1:2000 |

| Total Akt | Cell Signaling Technology, #4691 | 1:1000 |

| p-p44/42 MAPK (Erk1/2) | Cell Signaling Technology, #4370 | 1:2000 |

| Total p44/42 MAPK (Erk1/2) | Cell Signaling Technology, #4695 | 1:1000 |

| β-Actin (Loading Control) | Cell Signaling Technology, #4970 | 1:1000 |

Protocol:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities to determine the effect of this compound on protein phosphorylation.

-

This compound Signaling Pathway

This compound exerts its anti-cancer effects by irreversibly binding to and inhibiting the kinase activity of EGFR and ErbB2. This blockade prevents receptor dimerization and autophosphorylation, thereby inhibiting the activation of downstream pro-survival and proliferative signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways.

Troubleshooting

-

High IC50 values: Ensure accurate cell counting and seeding density. Verify the activity of the this compound stock. Optimize incubation time.

-

No or weak Western blot signal: Check protein transfer efficiency. Optimize primary and secondary antibody concentrations and incubation times. Use fresh ECL substrate.

-

High background in Western blot: Increase the number and duration of wash steps. Ensure the blocking buffer is effective. Titrate down the antibody concentrations.

These application notes and protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup and cell lines.

References

Application Notes and Protocols: Detection of p-EGFR Inhibition by Allitinib using Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a key driver in the pathogenesis of various cancers. Allitinib (AST-1306) is a novel, orally active, irreversible inhibitor of the HER family of receptor tyrosine kinases, including EGFR and ErbB2.[2] this compound covalently binds to the kinase domain, leading to the suppression of EGFR autophosphorylation and subsequent blockade of downstream signaling pathways. This application note provides a detailed protocol for the detection and quantification of phosphorylated EGFR (p-EGFR) in cancer cell lines following treatment with this compound using Western blot analysis.

EGFR Signaling Pathway and Inhibition by this compound

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway, which promote cell proliferation and survival.

This compound, as an irreversible inhibitor, covalently binds to a cysteine residue in the ATP-binding pocket of the EGFR kinase domain. This action prevents ATP from binding, thereby inhibiting EGFR autophosphorylation and blocking the activation of its downstream signaling pathways.

Experimental Protocols

This protocol is optimized for the human non-small cell lung cancer cell line A549, which expresses wild-type EGFR.

Materials and Reagents

-

Cell Line: A549 (ATCC® CCL-185™)

-

Culture Medium: F-12K Medium (ATCC® 30-2004™)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Drug: this compound (AST-1306)

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

-

Protein Assay: BCA Protein Assay Kit

-

SDS-PAGE: Precast polyacrylamide gels (4-12% gradient)

-

Transfer Membrane: PVDF membrane

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Primary Antibodies:

-

Rabbit anti-phospho-EGFR (Tyr1068) antibody

-

Rabbit anti-total EGFR antibody

-

Mouse anti-β-actin antibody

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Detection Reagent: Enhanced Chemiluminescence (ECL) substrate

-

Imaging System: Chemiluminescence imaging system

Experimental Workflow

Detailed Protocol

-

Cell Culture and Treatment:

-

Culture A549 cells in F-12K medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-16 hours in a serum-free medium.

-

For dose-response experiments , treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a fixed time (e.g., 2 hours).

-

For time-course experiments , treat cells with a fixed concentration of this compound (e.g., 100 nM) for various durations (e.g., 0, 0.5, 1, 2, 4, 8 hours).

-

After treatment, stimulate the cells with 100 ng/mL EGF for 15 minutes to induce EGFR phosphorylation.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with vortexing every 10 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto a 4-12% gradient polyacrylamide gel.

-

Run the gel at 120V until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (anti-p-EGFR, 1:1000) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

For total EGFR and loading control, strip the membrane and re-probe with anti-total EGFR and anti-β-actin antibodies, respectively, following the same procedure.

-

Data Presentation

The following tables present representative quantitative data from dose-response and time-course experiments. The band intensities from the Western blots were quantified using densitometry software (e.g., ImageJ). The p-EGFR signal was normalized to the total EGFR signal, and then expressed as a percentage of the EGF-stimulated control (0 nM this compound or 0 hours).

Note: The following data is representative and intended to illustrate the expected outcome of the experiment. Actual results may vary.

Dose-Response Inhibition of p-EGFR

| This compound Concentration (nM) | p-EGFR / Total EGFR (Normalized Intensity) | % Inhibition of p-EGFR |

| 0 (EGF only) | 1.00 | 0% |

| 1 | 0.78 | 22% |

| 10 | 0.45 | 55% |

| 100 | 0.12 | 88% |

| 1000 | 0.03 | 97% |

Table 1: Dose-dependent inhibition of EGFR phosphorylation by this compound in A549 cells.

Time-Course of p-EGFR Inhibition

| Time (hours) | p-EGFR / Total EGFR (Normalized Intensity) | % Inhibition of p-EGFR |

| 0 | 1.00 | 0% |

| 0.5 | 0.65 | 35% |

| 1 | 0.38 | 62% |

| 2 | 0.15 | 85% |

| 4 | 0.08 | 92% |

| 8 | 0.05 | 95% |

Table 2: Time-dependent inhibition of EGFR phosphorylation by 100 nM this compound in A549 cells.

Conclusion

This application note provides a comprehensive protocol for performing a Western blot to analyze the inhibition of EGFR phosphorylation by this compound. The detailed methodology and representative data serve as a valuable resource for researchers investigating the efficacy of this compound and other EGFR inhibitors. Accurate quantification of p-EGFR levels is crucial for determining the potency and mechanism of action of such therapeutic agents in preclinical studies.

References

Allitinib Stock Solution Preparation with DMSO: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, precise and consistent preparation of compound stock solutions is paramount for reproducible experimental results. This document provides detailed application notes and protocols for the preparation of Allitinib (also known as AST-1306) stock solutions using Dimethyl Sulfoxide (DMSO).

This compound is a potent and irreversible inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2/ErbB2) tyrosine kinases.[1] Accurate preparation of this compound stock solutions is the first critical step for in vitro and in vivo studies investigating its therapeutic potential.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is essential for its proper handling and storage.

| Property | Value | Source |

| Molecular Formula | C₂₄H₁₈ClFN₄O₂ | [1] |

| Molecular Weight | 448.9 g/mol | [1] |

| CAS Number | 897383-62-9 | |

| Appearance | Crystalline solid | |

| Solubility | Soluble in DMSO |

This compound Signaling Pathway

This compound exerts its therapeutic effects by inhibiting the EGFR and HER2 signaling pathways. These pathways, when aberrantly activated, play a crucial role in tumor cell proliferation, survival, and metastasis. The diagram below illustrates the key components of the EGFR/HER2 signaling cascade that are inhibited by this compound.

Experimental Protocols

Materials

-

This compound powder

-

Anhydrous/Molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes (1.5 mL or 2 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro assays. Adjustments can be made based on experimental needs.

1. Calculation of Required Mass and Volume:

-

Objective: To prepare 1 mL of a 10 mM this compound stock solution.

-

Calculation:

-

Molecular Weight (MW) of this compound = 448.9 g/mol

-

Desired Concentration (C) = 10 mM = 0.010 mol/L

-

Desired Volume (V) = 1 mL = 0.001 L

-

Mass (m) = C x V x MW

-

Mass = 0.010 mol/L x 0.001 L x 448.9 g/mol = 0.004489 g = 4.489 mg

-

2. Weighing this compound:

-

Tare a sterile 1.5 mL or 2 mL microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh approximately 4.5 mg of this compound powder into the tared tube. Record the exact weight.

3. Addition of DMSO:

-